molecular formula C29H23N3OS B10852297 1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl)-3-(4-methylphenyl)-2-propen-1-one

1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl)-3-(4-methylphenyl)-2-propen-1-one

Cat. No.: B10852297
M. Wt: 461.6 g/mol
InChI Key: HDPZGEIGUACCAU-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-640583 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of NSC-640583 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

NSC-640583 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

NSC-640583 has a wide range of scientific research applications, including:

Mechanism of Action

NSC-640583 exerts its effects primarily through the inhibition of quinone oxidoreductase 2 (NQO2). This enzyme is involved in the detoxification of quinones and the biosynthesis of vitamin K-dependent proteins. By inhibiting NQO2, NSC-640583 can modulate various biochemical pathways, leading to its observed effects in different biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H23N3OS

Molecular Weight

461.6 g/mol

IUPAC Name

(E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C29H23N3OS/c1-20-13-15-22(16-14-20)17-18-27(33)28-21(2)30-29(34-28)32-26(24-11-7-4-8-12-24)19-25(31-32)23-9-5-3-6-10-23/h3-19H,1-2H3/b18-17+

InChI Key

HDPZGEIGUACCAU-ISLYRVAYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C(S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C(S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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